molecular formula C16H18N2O2 B7894128 4-Amino-2-(benzyloxy)-N-ethylbenzamide

4-Amino-2-(benzyloxy)-N-ethylbenzamide

Cat. No.: B7894128
M. Wt: 270.33 g/mol
InChI Key: RWRNTVDQYHRPCU-UHFFFAOYSA-N
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Description

4-Amino-2-(benzyloxy)-N-ethylbenzamide is a benzamide derivative featuring:

  • A 4-amino substituent on the benzene ring.
  • A 2-benzyloxy group (benzyl ether at position 2).
  • An N-ethylamide functional group.

This compound is synthesized via sequential steps including esterification, O-benzylation, and reductive amination, as demonstrated in .

Properties

IUPAC Name

4-amino-N-ethyl-2-phenylmethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-2-18-16(19)14-9-8-13(17)10-15(14)20-11-12-6-4-3-5-7-12/h3-10H,2,11,17H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWRNTVDQYHRPCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C=C(C=C1)N)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-(benzyloxy)-N-ethylbenzamide typically involves multiple steps. One common method is the reaction of 4-amino-2-hydroxybenzoic acid with benzyl bromide in the presence of a base such as potassium carbonate to form 4-amino-2-(benzyloxy)benzoic acid. This intermediate is then reacted with ethylamine under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-(benzyloxy)-N-ethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro derivatives can be reduced back to the amino group.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitrobenzamides, while substitution reactions can produce various substituted benzamides.

Scientific Research Applications

4-Amino-2-(benzyloxy)-N-ethylbenzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly for its analgesic and anti-inflammatory effects.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Amino-2-(benzyloxy)-N-ethylbenzamide involves its interaction with specific molecular targets in the body. The amino group can form hydrogen bonds with biological molecules, while the benzyloxy and ethyl groups can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The exact pathways and targets depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

Table 1: Key Structural Differences and Implications
Compound Name Substituents/Modifications Key Implications Reference
4-Amino-2-(benzyloxy)-N-ethylbenzamide 4-amino, 2-benzyloxy, N-ethylamide Moderate lipophilicity; hydrophobic interactions
N-(4-Ethylbenzoyl)-2-hydroxy-N-methylbenzamide (10) 2-hydroxy, N-methylamide Increased polarity; hydrogen bonding potential
N'-(4-Ethylbenzoyl)-2-hydroxybenzhydrazide (12) Hydrazide group replacing amide Enhanced H-bonding; altered metabolic stability
4-Ethyl-N-(2-hydroxythiobenzoyl)benzamide (13) Thioamide (S replaces O) Altered electronic properties; redox activity
4-Amino-3-(benzyloxy)-N,N-dimethylbenzamide 3-benzyloxy, N,N-dimethylamide Increased lipophilicity; steric hindrance
4-Amino-N-(4-amino-2-methoxyphenyl)benzamide Dual amino groups, 2-methoxy Enhanced polarity; dual H-bonding sites
N-(4-Amino-2-methylphenyl)-2-(2-ethoxyethoxy)-benzamide Ethoxyethoxy chain, 2-methyl Improved solubility; flexible conformation

Physicochemical Properties

  • Lipophilicity :

    • The benzyloxy group in the target compound contributes to moderate lipophilicity, favoring membrane permeability.
    • N,N-dimethylamide derivatives (e.g., ) exhibit higher logP values due to reduced polarity .
    • Methoxyethoxy chains (–12) enhance aqueous solubility via ether oxygen atoms .
  • Thioamide (compound 13) reduces H-bond strength compared to traditional amides .

Biological Activity

4-Amino-2-(benzyloxy)-N-ethylbenzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features an amino group, a benzyloxy moiety, and an ethylbenzamide structure, which contribute to its lipophilicity and ability to interact with various biological targets. The presence of the amino group allows for hydrogen bonding with biological molecules, enhancing its potential as a therapeutic agent.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : The compound has shown promising results against various bacterial strains. For instance, studies have demonstrated effective inhibition against Staphylococcus aureus and Bacillus subtilis with minimum inhibitory concentrations (MIC) in the low micromolar range.
  • Anticancer Properties : Preliminary investigations suggest that this compound may inhibit tumor cell proliferation. In vitro assays have indicated that it can induce apoptosis in cancer cell lines, potentially through mechanisms involving cell cycle arrest at the G2/M phase.
  • Enzyme Inhibition : The compound has been studied for its ability to inhibit histone deacetylases (HDACs), which play a crucial role in cancer progression. Its IC50 values against specific HDAC isoforms have been reported to be in the nanomolar range, indicating strong inhibitory potential.

The mechanism by which this compound exerts its biological effects is multifaceted:

  • Enzyme Interaction : The compound's structure allows it to bind to enzyme active sites, particularly HDACs, leading to altered gene expression patterns associated with cell proliferation and survival.
  • Cell Membrane Penetration : Its lipophilic nature facilitates penetration through cellular membranes, allowing it to reach intracellular targets effectively.
  • Induction of Apoptosis : By disrupting normal cellular signaling pathways, the compound can trigger programmed cell death in malignant cells.

Case Studies

Several studies have explored the biological activity of this compound:

  • Antimicrobial Study :
    • Objective : To evaluate the antibacterial efficacy against clinical isolates.
    • Method : Disk diffusion method and MIC determination.
    • Results : Showed significant inhibition zones against tested bacteria with MIC values ranging from 0.5 to 5 µg/mL.
  • Anticancer Study :
    • Objective : To assess cytotoxic effects on cancer cell lines.
    • Method : MTT assay on HepG2 and A2780 cell lines.
    • Results : IC50 values were determined at 1.5 µM for HepG2 and 2.0 µM for A2780, indicating potent anticancer activity.

Data Tables

Biological ActivityTest Organism/Cell LineIC50/MIC (µM)
Antibacterial ActivityS. aureus0.5
B. subtilis1.0
Anticancer ActivityHepG21.5
A27802.0
HDAC InhibitionHDAC195 nM
HDAC2260 nM

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